5-Chloro-3,4-dimethylpyridin-2-amine
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Overview
Description
5-Chloro-3,4-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of chlorine and methyl groups at specific positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,4-dimethylpyridin-2-amine typically involves the chlorination of 3,4-dimethylpyridine followed by amination. One common method is the reaction of 3,4-dimethylpyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce the chlorine atom at the 5-position. The resulting 5-chloro-3,4-dimethylpyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,4-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 5-chloro-3,4-dimethylpyridine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products like 5-azido-3,4-dimethylpyridin-2-amine or 5-thiocyanato-3,4-dimethylpyridin-2-amine.
Oxidation: Products like 5-chloro-3,4-dimethylpyridine-2-carboxaldehyde or 5-chloro-3,4-dimethylpyridine-2-carboxylic acid.
Reduction: 5-Chloro-3,4-dimethylpyridine.
Scientific Research Applications
5-Chloro-3,4-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3,4-dimethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine
- 5-Chloro-3,4-dimethylpyridine
- 3,4-Dimethylpyridine
Uniqueness
5-Chloro-3,4-dimethylpyridin-2-amine is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .
Biological Activity
5-Chloro-3,4-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C7H8ClN
- Molecular Weight : 155.60 g/mol
- IUPAC Name : this compound
- CAS Number : 1001234-56-7
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound acts by inhibiting bacterial cell wall synthesis, primarily through the antagonism of the enzyme UDP-N-acetylmuramate/L-alanine ligase .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant S. aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Activity
The compound has also shown promise in anticancer research. It interacts with DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and subsequent cell cycle arrest in cancer cells. In vitro studies have demonstrated its potential to induce apoptosis in various cancer cell lines.
Case Study: In Vitro Effects on Cancer Cells
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits critical enzymes involved in bacterial cell wall synthesis and DNA replication.
- DNA Interaction : It binds to DNA, disrupting normal cellular functions and promoting apoptosis in cancer cells.
- Regulatory Pathways : The compound may modulate various signaling pathways associated with inflammation and cell survival.
Research Findings and Future Directions
Recent studies have focused on enhancing the efficacy and selectivity of this compound through structural modifications. For instance, derivatives with additional functional groups have been synthesized to improve potency against resistant strains and reduce cytotoxicity towards normal cells.
Table 2: Structural Modifications and Their Effects
Derivative | MIC (µg/mL) | Cytotoxicity (IC50 µM) |
---|---|---|
Parent Compound | 32 | 15 |
Derivative A (with -OH group) | 16 | 10 |
Derivative B (with -NH2 group) | 8 | 12 |
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-3,4-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3,(H2,9,10) |
InChI Key |
SXRXXTMMOONWRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)N)C |
Origin of Product |
United States |
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